![molecular formula C10H14N2O2 B2581338 2-Amino-3-[methyl(phenyl)amino]propanoic acid CAS No. 1248133-28-9](/img/structure/B2581338.png)

2-Amino-3-[methyl(phenyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

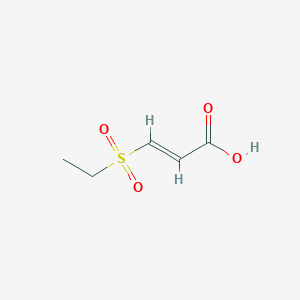

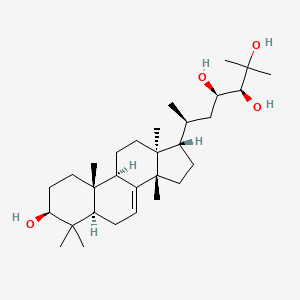

“2-Amino-3-[methyl(phenyl)amino]propanoic acid” is a compound with the empirical formula C9H12N2O2 . It is a pharmaceutical secondary standard and certified reference material . It is also known as “(2S)-2-amino-3-anilinopropanoic acid” and "(2S)-2-amino-3-(phenylamino)propanoic acid" .

Molecular Structure Analysis

The molecular weight of “this compound” is 180.20 . The InChI key for this compound is HLZOBKHLQBRIJP-QMMMGPOBSA-N .

Physical and Chemical Properties Analysis

The compound is a certified reference material and pharmaceutical secondary standard . It is stored at a temperature of 2-8°C . The compound’s InChI is 1S/C9H12N2O2/c10-8(9(12)13)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m0/s1 .

Scientific Research Applications

Metabolic Pathways and Amino Acid Dependency

2-Amino-3-[methyl(phenyl)amino]propanoic acid, like many amino acids, plays a critical role in various metabolic pathways. The metabolism of the aspartyl moiety of aspartame, which releases aspartic acid, phenylalanine, and methanol upon hydrolysis, provides insights into the metabolic fate of similar compounds. Approximately 70% of 14C from aspartame is converted to 14CO2 in primates, illustrating the comprehensive metabolic incorporation and transformation of amino acids into energy and structural components within the body. This conversion process involves several metabolic pathways, including decarboxylation to alanine and subsequent entry into the tricarboxylic acid cycle through various intermediates. Such studies underscore the importance of specific amino acids in physiological processes and their potential therapeutic and nutritional applications (Ranney & Oppermann, 1979).

Role in Cellular Behavior and Disease Mechanisms

The dependency on specific amino acids can significantly influence the behavior of cancer cells, such as melanoma. Amino acid dependency impacts melanoma cells by triggering metabolic and signaling pathway alterations that modulate cellular behaviors including invasion, metabolism, and apoptosis. This dependency highlights the potential for targeting metabolic pathways in therapeutic strategies against melanoma and possibly other cancers. Understanding how the restriction of specific amino acids affects metabolic reactions and signaling pathways offers a pathway to novel cancer treatment approaches (Fu & Meadows, 2007).

Contributions to Flavor in Foods

Amino acids also contribute to the flavor profile of foods through their involvement in the production and breakdown of branched-chain aldehydes, which are crucial flavor compounds in both fermented and non-fermented products. The understanding of amino acid conversion into flavor compounds provides a foundation for manipulating and enhancing the flavor of food products. This knowledge is particularly relevant for the food industry, where the control over flavor formation is essential for product development and quality control (Smit, Engels, & Smit, 2009).

Impact on Food Safety and Toxicology

The study of amino acids extends into food safety and toxicology, particularly in understanding the formation of potentially harmful compounds during food processing. The formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) from reactions involving amino acids during food processing underscores the importance of amino acid chemistry in evaluating and mitigating health risks associated with dietary intake. Research in this area can lead to better food processing methods that minimize the formation of harmful compounds, thus improving food safety (Zamora & Hidalgo, 2015).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds such as indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

They interact with various enzymes, proteins, and other biomolecules, influencing the structure and function of proteins .

Molecular Mechanism

Amino acids can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-amino-3-(N-methylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(7-9(11)10(13)14)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWLVTBZWZLXHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(=O)O)N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)

![1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2581267.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)

![ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)

![methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2581275.png)

![6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B2581278.png)